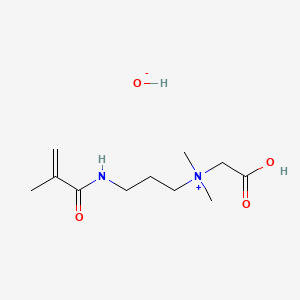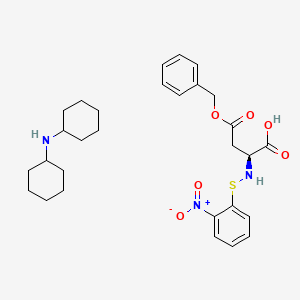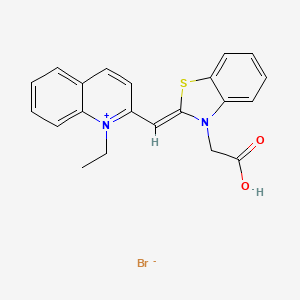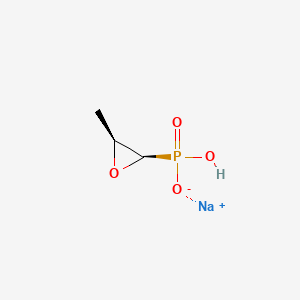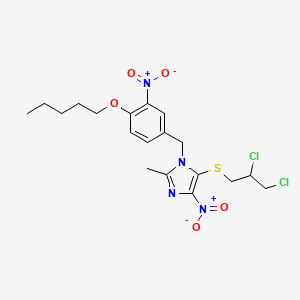
1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole ring, followed by the introduction of the nitro, methyl, and other substituents. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle hazardous reagents. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the dichloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro and imidazole groups can participate in hydrogen bonding and electrostatic interactions, while the dichloropropyl and pentyloxy groups may enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole, 4-nitro-2-methyl-5-((2,3-dichloropropyl)thio)-1-((3-nitro-4-(pentyloxy)phenyl)methyl)-
- 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(butyloxy)phenyl)methyl)-
- 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(hexyloxy)phenyl)methyl)-
Uniqueness
The uniqueness of 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and dichloropropyl groups allows for versatile chemical modifications, while the pentyloxy group enhances its lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
115906-54-2 |
|---|---|
Molecular Formula |
C19H24Cl2N4O5S |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
5-(2,3-dichloropropylsulfanyl)-2-methyl-4-nitro-1-[(3-nitro-4-pentoxyphenyl)methyl]imidazole |
InChI |
InChI=1S/C19H24Cl2N4O5S/c1-3-4-5-8-30-17-7-6-14(9-16(17)24(26)27)11-23-13(2)22-18(25(28)29)19(23)31-12-15(21)10-20/h6-7,9,15H,3-5,8,10-12H2,1-2H3 |
InChI Key |
UWVRFEVFYZRBPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CN2C(=NC(=C2SCC(CCl)Cl)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


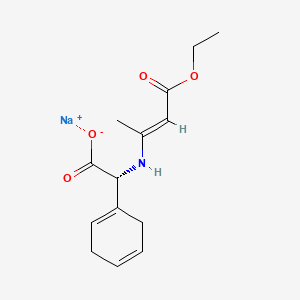
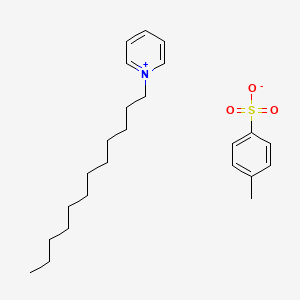
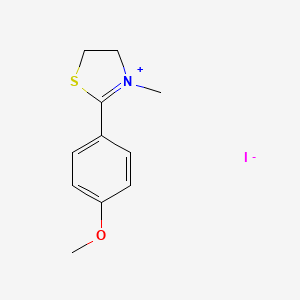

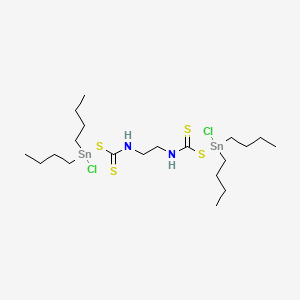

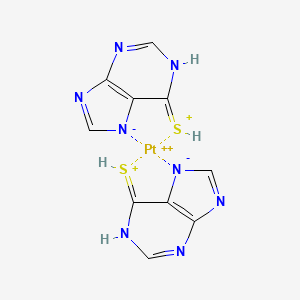
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
